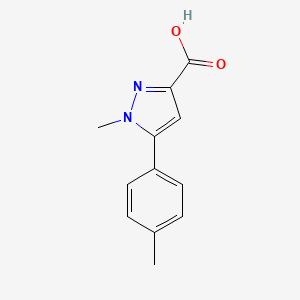

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

描述

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the formal name being 1-methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. The compound is also known by several alternative names including this compound and 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-(4-methylphenyl), reflecting different naming approaches within chemical literature. The Chemical Abstracts Service has assigned this compound the registry number 124344-99-6, providing a unique identifier for database searches and regulatory documentation. The molecular descriptor data includes an InChI identifier of InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) and an InChIKey of YEUAPBXLRBVFJX-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as CN1C(=CC(C(O)=O)=N1)C2=CC=C(C)C=C2, which provides a linear notation for the molecular structure. The compound's canonical SMILES notation is O=C(O)C1=NN(C(=C1)C=2C=CC(=CC2)C)C, offering another standardized method for representing the molecular structure in computational chemistry applications. These various nomenclature systems and identifiers ensure precise communication about the compound across different scientific disciplines and database systems. The systematic approach to naming reflects the compound's position within the broader classification of pyrazole derivatives, where specific positional numbering and substituent identification are crucial for accurate chemical communication.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883, establishing the nomenclature for this important class of heterocyclic compounds. This foundational work occurred during a period of rapid advancement in heterocyclic chemistry, which began in the early 1800s with significant developments continuing throughout the 19th century. The systematic study of pyrazole derivatives gained momentum following the classical synthetic method developed by German chemist Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane, providing a reproducible synthetic route for further research. The emergence of pyrazole chemistry was part of a broader expansion in heterocyclic compound research, where approximately half of the 20 million chemical compounds identified by the end of the second millennium were found to be heterocycles, with more than two-thirds being fully or partially aromatic.

The development of specific pyrazole carboxylic acid derivatives, including compounds structurally related to this compound, represents a more recent advancement in the field. The recognition of pyrazole derivatives as privileged scaffolds in medicinal chemistry has led to increased research interest, particularly following the success of pyrazole-containing cyclooxygenase-2 inhibitors. The establishment of specialized research groups, such as the Heterocyclic Group formed in 1967 by heterocyclic chemists and later renamed to the Heterocyclic and Synthesis Group in 2001, reflects the growing importance of this field. These organizations have facilitated knowledge exchange through regular symposiums and conferences, contributing to the systematic development of pyrazole chemistry. The historical progression from basic pyrazole synthesis to sophisticated derivatives like this compound demonstrates the evolution of synthetic methodologies and the increasing understanding of structure-activity relationships in heterocyclic chemistry.

The natural occurrence of pyrazole compounds was first documented in 1959 with the isolation of 1-pyrazolyl-alanine from watermelon seeds, marking the discovery of the first natural pyrazole. This finding provided evidence that pyrazole structures exist in biological systems and may play important roles in natural biochemical processes. The subsequent decades witnessed extensive research into synthetic pyrazole derivatives, with scientists developing novel synthetic methodologies and characterization techniques including thin-layer chromatography, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. The advancement of microwave-assisted synthesis methods has further accelerated the development of pyrazole chemistry, offering more convenient and efficient synthetic routes compared to traditional heating methods.

Position within Pyrazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of pyrazole carboxylic acid derivatives, characterized by its specific substitution pattern and resulting chemical properties. The compound belongs to a class of heterocyclic molecules where the pyrazole ring serves as the core scaffold, with the carboxylic acid functionality at the 3-position providing opportunities for diverse chemical transformations and biological interactions. This particular substitution pattern differentiates it from closely related isomers such as 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid and 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid, where the position of the para-tolyl group varies while maintaining the same molecular formula. The structural diversity among these isomers demonstrates the importance of positional effects in determining the chemical and biological properties of pyrazole derivatives.

Comparative analysis with related compounds reveals significant structural variations within the pyrazole carboxylic acid family. For instance, 5-(p-Tolyl)-1H-pyrazole-3-carboxylic acid shares the same substitution pattern but lacks the methyl group at the nitrogen-1 position, resulting in a molecular weight of 202.21 compared to 216.24 for the target compound. Similarly, 5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid represents another structural variant with the same molecular formula but different substitution positions. These structural relationships highlight the diversity possible within pyrazole carboxylic acid chemistry and the precision required in structural characterization.

The positioning of functional groups in this compound creates a unique electronic environment that influences its chemical reactivity and potential biological activity. The presence of the methyl group at nitrogen-1 affects the basicity of the pyrazole ring system, while the para-tolyl substituent at carbon-5 introduces additional aromatic character and potential π-π stacking interactions. The carboxylic acid group at carbon-3 provides hydrogen bonding capability and serves as a site for further chemical modification through esterification or amidation reactions. This combination of features places the compound within a select group of pyrazole derivatives that exhibit balanced lipophilic and hydrophilic characteristics, making them valuable templates for pharmaceutical research and development.

| Compound Name | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C12H12N2O2 | 216.24 | 124344-99-6 | Reference compound |

| 1-Methyl-4-(p-tolyl)-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | 216.24 | - | p-tolyl at position 4 |

| 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid | C12H12N2O2 | 216.24 | 1015868-55-9 | p-tolyl at position 3, carboxylic acid at position 5 |

| 5-(p-Tolyl)-1H-pyrazole-3-carboxylic acid | C11H10N2O2 | 202.21 | 46413-67-6 | No methyl group at nitrogen-1 |

| 5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid | C12H12N2O2 | 216.24 | 835-60-9 | Methyl at position 5, p-tolyl at nitrogen-1 |

属性

IUPAC Name |

1-methyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-7-10(12(15)16)13-14(11)2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUAPBXLRBVFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559289 | |

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124344-99-6 | |

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124344-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Preparation and N-Methylation

A key precursor is diethyl 1H-pyrazole-3,5-dicarboxylate, which undergoes selective N-methylation using iodomethane in the presence of potassium carbonate in acetone at 60 °C overnight. This step yields diethyl 1-methyl-pyrazole-3,5-dicarboxylate with high conversion, monitored by thin-layer chromatography (TLC).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| N-Methylation | Diethyl 1H-pyrazole-3,5-dicarboxylate, K2CO3, iodomethane, acetone, 60 °C, overnight | Diethyl 1-methyl-pyrazole-3,5-dicarboxylate |

Selective Hydrolysis and Esterification

The diester is then selectively hydrolyzed in methanol with potassium hydroxide at 0 °C to room temperature over 10 hours, yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid after acidification and extraction.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Selective Hydrolysis | KOH in methanol, 0 °C to 25 °C, 10 h | 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid |

Conversion to Acid Chloride and Amide Formation

The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) at 70–85 °C for 16 hours. The acid chloride is then reacted with ammonia in tetrahydrofuran (THF) at 0–5 °C for 8 hours to form the amide intermediate methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid Chloride Formation | SOCl2, 70–85 °C, 16 h | Acid chloride intermediate |

| Amide Formation | Ammonia in THF, 0–5 °C, 8 h | Methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate |

Conversion to Nitrile and Final Functionalization

The amide is treated with trifluoroacetic anhydride in dichloromethane with triethylamine at room temperature for 1 hour to yield the nitrile derivative methyl 5-cyano-1-methyl-pyrazole-3-carboxylate. This step is crucial for further functional group transformations.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitrile Formation | Trifluoroacetic anhydride, triethylamine, DCM, RT, 1 h | Methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |

Introduction of p-Tolyl Group

While the above steps focus on the pyrazole core and carboxylic acid functionality, the p-tolyl substituent at the 5-position is typically introduced via cross-coupling reactions such as Suzuki or direct arylation using p-tolyl boronic acid or p-tolyl halides under palladium catalysis. Specific conditions vary but generally involve:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base (e.g., K2CO3)

- Solvent (e.g., DMF or toluene)

- Elevated temperature (80–120 °C)

This step installs the p-tolyl group selectively at the 5-position of the pyrazole ring.

Final Hydrolysis to Carboxylic Acid

If the carboxylic acid is protected as an ester (e.g., methyl ester), final hydrolysis under acidic or basic conditions yields the free 1-methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid.

Alternative Reduction and Functionalization Methods

Reduction of the carboxylic acid to the corresponding alcohol (e.g., (1-methyl-1H-pyrazol-5-yl)methanol) can be achieved using lithium aluminium hydride in tetrahydrofuran at 0–20 °C under inert atmosphere with yields around 67%.

Esterification methods using trimethylsilyldiazomethane in methanol/toluene mixtures provide methyl esters in high yields (~94%).

Amide bond formation with various amines using coupling reagents such as HATU in dimethylformamide (DMF) at room temperature is also reported, with yields around 80%.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-Methylation | Iodomethane, K2CO3, acetone, 60 °C, overnight | High | Selective N-1 methylation |

| 2 | Selective Hydrolysis | KOH, methanol, 0–25 °C, 10 h | High | Partial ester hydrolysis |

| 3 | Acid Chloride Formation | SOCl2, 70–85 °C, 16 h | High | Conversion to acid chloride |

| 4 | Amide Formation | NH3 in THF, 0–5 °C, 8 h | High | Amide intermediate formation |

| 5 | Nitrile Formation | Trifluoroacetic anhydride, triethylamine, DCM, RT, 1 h | High | Conversion to nitrile |

| 6 | Arylation (p-Tolyl) | Pd catalyst, base, solvent, 80–120 °C | Variable | Installation of p-tolyl group |

| 7 | Hydrolysis | Acidic/basic conditions | High | Final carboxylic acid formation |

| 8 | Reduction (optional) | LiAlH4, THF, 0–20 °C | 67 | Reduction to alcohol derivative |

| 9 | Esterification | Trimethylsilyldiazomethane, MeOH/toluene, 1 h | 94 | Methyl ester formation |

| 10 | Amide Coupling | HATU, DIEA, DMF, RT, 5–19 h | 80 | Amide bond formation with amines |

Research Findings and Notes

- The multi-step synthesis requires careful control of reaction conditions, especially temperature and stoichiometry, to achieve high selectivity and yield.

- The use of thionyl chloride for acid chloride formation is standard but requires careful handling due to its corrosive nature.

- The p-tolyl group introduction via palladium-catalyzed cross-coupling is a versatile and widely used method for arylation of heterocycles.

- Reduction and esterification steps provide useful intermediates for further functionalization or biological testing.

- Purification typically involves extraction, recrystallization, and silica gel chromatography to ensure high purity.

化学反应分析

Types of Reactions: 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form a carboxylic acid or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.

Major Products:

Oxidation: Products include carboxylic acids, aldehydes, and ketones.

Reduction: Products include alcohols and aldehydes.

Substitution: Products vary depending on the substituent introduced, such as halogenated pyrazoles, alkylated pyrazoles, etc.

科学研究应用

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit promising antifungal properties. For instance, a related compound was shown to have higher antifungal activity against several phytopathogenic fungi compared to established fungicides like boscalid. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the pyrazole ring significantly enhance bioactivity .

Case Study:

In a study published in Molecules, a series of pyrazole derivatives were synthesized and evaluated for their antifungal activity. Compound 9m displayed excellent efficacy against fungi such as Colletotrichum orbiculare and Fusarium moniliforme, with EC values indicating lower concentrations needed for effective treatment compared to controls .

Inhibitory Activity Against Neuraminidase

Another area of research involves the use of pyrazole derivatives as neuraminidase inhibitors, which are crucial in developing antiviral therapies. The structure of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid allows for modifications that enhance inhibitory potency against influenza virus neuraminidase .

Case Study:

A synthesis study highlighted the preparation of 1H-pyrazole-5-carboxamide derivatives that showed varying degrees of inhibition against neuraminidase at concentrations as low as 10 μM. The most active compound in the series exhibited over 70% inhibition, suggesting significant potential for further development .

Fungicides

The pyrazole framework has been explored in the development of new fungicides due to its ability to disrupt fungal growth mechanisms. The incorporation of the p-tolyl group enhances lipophilicity, potentially improving the compound's ability to penetrate fungal cell membranes.

Case Study:

Research indicated that specific formulations using pyrazole derivatives could effectively manage crop diseases caused by resistant fungal strains, providing an alternative to conventional fungicides .

Synthesis of New Materials

The unique properties of this compound make it suitable for synthesizing new materials with desired thermal and mechanical properties. Its derivatives can be integrated into polymer matrices or used as ligands in coordination chemistry.

Case Study:

Studies on the incorporation of pyrazole derivatives into polymer blends revealed enhanced thermal stability and mechanical strength, indicating potential applications in creating advanced composite materials for industrial use .

作用机制

The mechanism of action of 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

相似化合物的比较

Structural Analogs and Substituent Variations

The compound’s structural analogs differ primarily in substituent positions and functional groups, which significantly influence their physicochemical properties and biological activities. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) substituent (CAS 481065-92-3) increases acidity and metabolic stability compared to the electron-donating p-tolyl group .

- Biological Activity : The p-tolyl group in the target compound is associated with improved COX-2 selectivity, as seen in celecoxib analogs .

Comparison with Analogs :

生物活性

1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (commonly referred to as 1-M-5-T-PCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 216.24 g/mol. The structure features a pyrazole ring substituted with a methyl group, a p-tolyl group, and a carboxylic acid functional group. This unique arrangement contributes to its biological activity.

The biological activity of 1-M-5-T-PCA is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pyrazole ring's capacity to form hydrogen bonds and π-π interactions enhances its affinity for biological macromolecules, thereby influencing their function and activity.

Antimicrobial Activity

1-M-5-T-PCA has demonstrated significant antibacterial and antifungal properties. Research indicates that it exhibits activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study published in the journal "Farmaco" highlighted its effectiveness against these pathogens, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The compound also shows promising antioxidant activity. Concentration-dependent studies have indicated that 1-M-5-T-PCA can scavenge free radicals, which may contribute to its protective effects against oxidative stress .

Anticancer Activity

Research has explored the anticancer potential of 1-M-5-T-PCA derivatives. Notably, compounds derived from this scaffold have been evaluated for their ability to inhibit cancer cell proliferation across various human cancer cell lines, including H460, A549, HT-29, and SMMC-7721 . The mechanism involves interference with cell cycle progression and induction of apoptosis.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been tested in vivo for its ability to reduce edema and inhibit pro-inflammatory cytokine release, indicating potential therapeutic applications in treating inflammatory diseases .

Summary of Research Findings

Case Studies

Several case studies have examined the pharmacological effects of 1-M-5-T-PCA:

- Antimicrobial Efficacy : A study assessed the antibacterial properties of 1-M-5-T-PCA against clinical isolates of E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antioxidant Activity Assessment : In vitro assays demonstrated that 1-M-5-T-PCA exhibited IC50 values for free radical scavenging comparable to standard antioxidants like ascorbic acid.

- Cancer Cell Line Studies : Derivatives of this compound were tested on breast cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid?

- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate undergoes hydrolysis using LiOH in a THF/water mixture at room temperature, followed by acidification to precipitate the carboxylic acid derivative . Additional routes involve coupling reactions with trityl-protected amines, followed by deprotection with trifluoroacetic acid (TFA) to yield bifunctional conjugates .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) confirm regiochemistry and substituent positions. For example, the carboxylic acid proton appears as a singlet near δ 13.15 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

- Methodology : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods and refinement against values. Twinning or high-resolution data may require specialized SHELX modules .

Advanced Research Questions

Q. What experimental parameters optimize the hydrolysis of ethyl ester precursors to maximize yield?

- Methodology :

- Solvent Selection : THF/water mixtures (e.g., 5:1 v/v) balance solubility and reaction efficiency.

- Base Concentration : LiOH·HO in a 1.5:1 molar ratio to the ester ensures complete de-esterification without side reactions .

- Workup : Acidification with 1N HCl precipitates the product, which is washed with water to remove residual salts.

Q. How can researchers address contradictory NMR data in derivatives of this compound?

- Methodology :

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals or confirm coupling between nuclei.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.

- Comparative Analysis : Cross-reference with published spectra of structurally analogous pyrazoles .

Q. What strategies are effective in designing bifunctional conjugates with dual inhibitory activity?

- Methodology :

- Linker Design : Incorporate methylene spacers (e.g., C6–C8 chains) between the pyrazole core and hydroxamic acid moieties to balance steric and electronic effects for HDAC/COX inhibition .

- Protection/Deprotection : Use trityl groups to protect amines during coupling, followed by TFA-mediated deprotection to yield final conjugates .

Q. How do crystallographic refinement challenges (e.g., twinning) impact structural resolution of pyrazole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。